molecular formula C11H14BNO5 B14751048 N-Acetyl-3-(o-boronophenyl)alanine CAS No. 5115-46-8

N-Acetyl-3-(o-boronophenyl)alanine

Katalognummer: B14751048
CAS-Nummer: 5115-46-8
Molekulargewicht: 251.05 g/mol
InChI-Schlüssel: NQAHBDDIAHDMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-3-(o-boronophenyl)alanine is a compound with the chemical formula C11H14BNO5. It is a derivative of alanine, where the amino acid is modified by the addition of an acetyl group and a boronophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(o-boronophenyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with alanine, which is then acetylated to form N-acetylalanine.

    Boronophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-3-(o-boronophenyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, reduced boronophenyl compounds, and substituted alanine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-3-(o-boronophenyl)alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of N-Acetyl-3-(o-boronophenyl)alanine involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various pathways, including signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-3-(o-boronophenyl)alanine is unique due to the presence of both the acetyl and boronophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

5115-46-8

Molekularformel

C11H14BNO5

Molekulargewicht

251.05 g/mol

IUPAC-Name

2-acetamido-3-(2-boronophenyl)propanoic acid

InChI

InChI=1S/C11H14BNO5/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12(17)18/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

NQAHBDDIAHDMMA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=CC=C1CC(C(=O)O)NC(=O)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.